1-(Chloromethoxy)hexadecane
Description
1-(Chloromethoxy)hexadecane is a chloroalkyl ether compound with a hexadecane backbone substituted by a chloromethoxy group (-OCH₂Cl) at the terminal carbon. The compound’s synthesis likely involves chlorination or etherification reactions, as inferred from methods used for similar alkanes and chloroalkanes (e.g., chlorination of 1-hexadecene for hexadecane derivatives) .
Key properties (extrapolated from analogs):
- Molecular formula: Likely C₁₇H₃₅ClO (assuming a hexadecane chain with a -OCH₂Cl group).
- Molecular weight: ~288.9 g/mol (calculated).
- Functional groups: Ether (-O-) and chloroalkyl (-Cl), influencing reactivity and polarity.
Properties
CAS No. |
13497-63-7 |
|---|---|
Molecular Formula |
C17H35ClO |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
1-(chloromethoxy)hexadecane |
InChI |
InChI=1S/C17H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3 |
InChI Key |
RWIYROMNOYXYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethoxy)hexadecane can be synthesized through the reaction of hexadecanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of hexadecanol using chloromethyl methyl ether. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethoxy)hexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hexadecanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed
Substitution: Formation of hexadecanol, hexadecylamine, or hexadecylthiol.
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of hexadecanol.
Scientific Research Applications
1-(Chloromethoxy)hexadecane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)hexadecane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Chlorohexadecane (Hexadecane, 1-chloro-)
- Molecular formula : C₁₆H₃₃Cl .
- Molecular weight : 260.886 g/mol .
- Key differences : Lacks the ether oxygen, making it less polar than 1-(chloromethoxy)hexadecane.
- Applications : Intermediate in organic synthesis, surfactant production .
- Chromatographic behavior: Retained strongly on nonpolar GC columns (e.g., HP-1) with retention indices reported across studies .
Hexadecane
- Molecular formula : C₁₆H₃₄ .
- Molecular weight : 226.44 g/mol.
- Physical properties: Density = 2.046 g/cm³ (30°C) ; nonpolar, hydrophobic.
- Applications : Solvent, lipase production inducer in microbial cultures , and natural component in propolis .
- Biological interactions : Enhances microbial lipase secretion without destabilizing cell membranes, unlike detergents (e.g., Tween 80) .
Functional Analogs
Hexadecyltrimethylammonium Bromide
Chlorobenzene (in SPEX CertiPrep Mixtures)
- Role : Polar solvent in certified reference mixtures with hexadecane .
- Comparison : Demonstrates how chloro-substitution alters polarity and solvent compatibility.
Physicochemical and Functional Comparisons
Critical Analysis and Knowledge Gaps
- Data limitations : Direct experimental data (e.g., toxicity, boiling point) for this compound is absent in the evidence.
- Environmental behavior : Chloroalkanes like 1-chlorohexadecane may persist in environments; similar concerns apply to this compound .
- Research needs : Kinetic studies (NMR/HRESI-MS) and comparative GC-MS analyses with analogs are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
